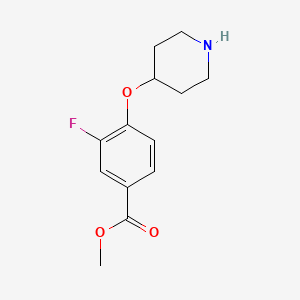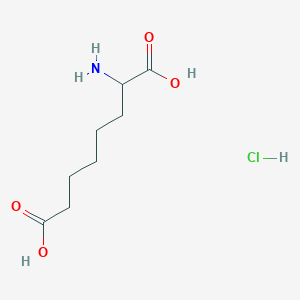
2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a chemical compound with a molecular formula of C9H10FNO3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methoxypyridin-4-yl)boronic acid: A related compound with similar structural features but different functional groups.
3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid: Another compound with a pyridine ring and propanoic acid moiety.
Uniqueness
2-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid is unique due to its specific combination of a fluorine atom, methoxy group, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-(3-fluoro-2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(12)13)6-3-4-11-8(14-2)7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
OCHLQHRGJYXORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NC=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)


![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)

![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
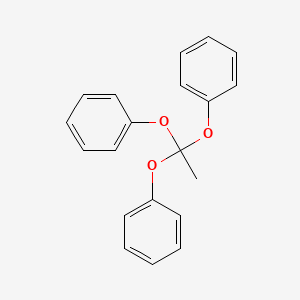
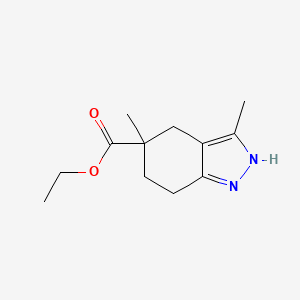
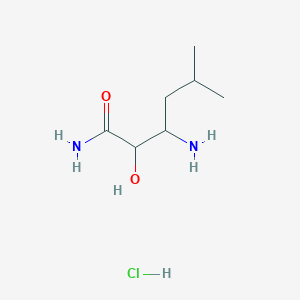
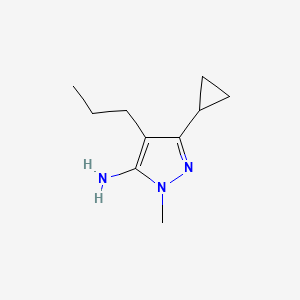
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
